2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide
Overview
Description
2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide is a complex organic compound with a unique structure that combines a purine derivative with a tetrafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the purine derivative and the tetrafluorophenyl acetamide. The key steps include:
Formation of the Purine Derivative: This involves the reaction of 9-methyl-6-oxo-6,9-dihydro-1H-purine with appropriate reagents to introduce the sulfanyl group.
Coupling Reaction: The purine derivative is then coupled with N-(2,3,5,6-tetrafluorophenyl)acetamide under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the sulfanyl group.
Substitution: The tetrafluorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce new functional groups into the tetrafluorophenyl ring.
Scientific Research Applications
2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide involves its interaction with specific molecular targets. The purine derivative can interact with enzymes or receptors, potentially inhibiting their activity. The tetrafluorophenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide: is similar to other purine derivatives and fluorinated compounds.
Valaciclovir: A purine derivative used as an antiviral agent.
Acyclovir: Another purine derivative with antiviral properties.
Uniqueness
The uniqueness of this compound lies in its combination of a purine derivative with a tetrafluorophenyl group, which can enhance its chemical stability and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[(9-methyl-6-oxo-1H-purin-8-yl)sulfanyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4N5O2S/c1-23-12-11(13(25)20-4-19-12)22-14(23)26-3-7(24)21-10-8(17)5(15)2-6(16)9(10)18/h2,4H,3H2,1H3,(H,21,24)(H,19,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPWTQKGJARLQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)N=C1SCC(=O)NC3=C(C(=CC(=C3F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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